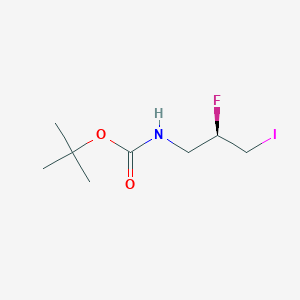

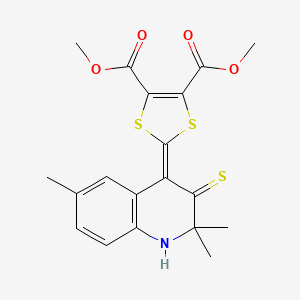

![molecular formula C26H28N4O2 B2532661 2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N,N-diprop-2-eny lacetamide CAS No. 942883-84-3](/img/structure/B2532661.png)

2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N,N-diprop-2-eny lacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N,N-diprop-2-enyl acetamide involves multi-step reactions that often start with simpler benzimidazole derivatives. For instance, the synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles as H1-antihistaminic agents involves the preparation of benzimidazole derivatives followed by substitution reactions to introduce various functional groups . Similarly, the synthesis of 2-[2-methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide is achieved through a multistep reaction starting from indibulin and combretastatin scaffolds . These methods could potentially be adapted to synthesize the compound by altering the substituents and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is crucial for their biological activity. For example, the presence of an oxygen atom in the 2-(substituted-oxy)ethyl group at the 1-position of the benzimidazole nucleus is important for potent antihistaminic activity . The molecular structures of various compounds have been confirmed by spectroscopic methods and X-ray crystallography, which is essential for understanding the relationship between structure and function .

Chemical Reactions Analysis

The chemical reactivity of benzimidazole derivatives can be influenced by the substituents on the benzimidazole nucleus. For instance, the oxidation of 2-(pyridin-2-yl)-N,N-diphenylacetamides leads to the formation of multiple products, depending on the oxidant and reaction conditions . This suggests that the compound may also undergo oxidation reactions that could yield a variety of products, which could be characterized by spectroscopic methods.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. For example, the cytotoxic activity of 2-[2-methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide against breast cancer cell lines suggests that the compound has significant biological activity, which is likely related to its molecular structure . The synthesis of novel acridines and tetrahydrodipyrazolo[3,4-b:4',3'-e]pyridines bearing a 2-(4-(1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-phenylacetamide unit also indicates the potential for diverse biological activities based on the molecular framework .

Scientific Research Applications

Antiviral Activity

- Enviroxime against Rhinovirus : Studies have shown that compounds like Enviroxime, which may share structural similarities with the compound , exhibit antiviral activities. For instance, Enviroxime demonstrated effectiveness against Rhinovirus infections in humans, suggesting potential antiviral applications for related compounds (Phillpotts et al., 1981).

Metabolism and Disposition in Humans

- Disposition of SB-649868 : Research on the metabolism and disposition of compounds like SB-649868 in humans provides insights into how similar chemical structures might be processed in the body. Such studies can inform the development of drugs with optimal absorption, distribution, metabolism, and excretion properties (Renzulli et al., 2011).

Chemotherapy and Anticancer Properties

- Dabigatran, a Direct Thrombin Inhibitor : While not directly related, studies on Dabigatran's pharmacokinetics and metabolism provide valuable information on the therapeutic potential of benzimidazole derivatives in preventing and treating conditions like thrombosis. Such research underscores the importance of understanding the metabolic pathways of similar compounds (Blech et al., 2008).

Carcinogen Exposure and Metabolism

- Metabolism of Heterocyclic Amines : Research into the metabolism of heterocyclic amines in humans versus rodents highlights the differences in bioactivation and detoxification processes between species. This research can inform safety assessments and regulatory decisions regarding the use of similar compounds in foods or as therapeutic agents (Turteltaub et al., 1999).

properties

IUPAC Name |

2-[2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N,N-bis(prop-2-enyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N4O2/c1-4-13-28(14-5-2)25(32)18-30-23-12-7-6-11-22(23)27-26(30)20-16-24(31)29(17-20)21-10-8-9-19(3)15-21/h4-12,15,20H,1-2,13-14,16-18H2,3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWKOHLTZEQDHFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N(CC=C)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N,N-diprop-2-eny lacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

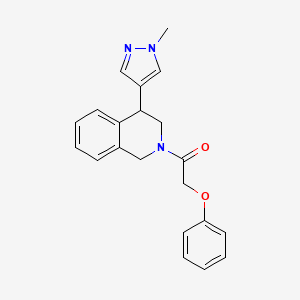

![(E)-4-(Dimethylamino)-N-[4-(2,6-dimethylmorpholin-4-yl)butyl]but-2-enamide](/img/structure/B2532579.png)

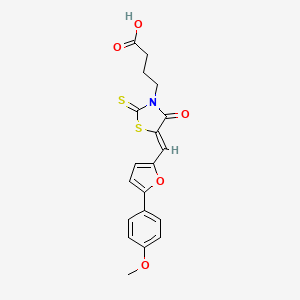

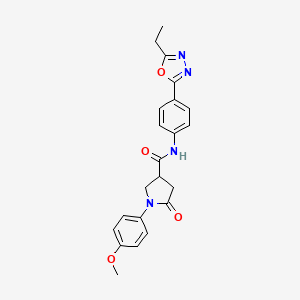

![N1-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-N2-(3-nitrophenyl)oxalamide](/img/structure/B2532580.png)

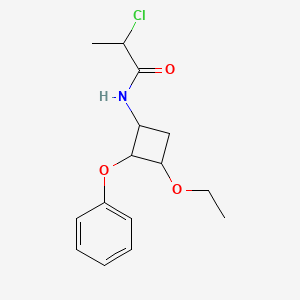

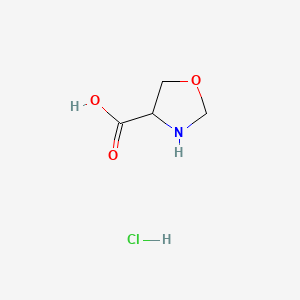

![2-(2,4-dichlorophenoxy)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)acetamide](/img/structure/B2532583.png)

![6-Oxabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2532584.png)

![5-hexyl-2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B2532586.png)

![N-(4,5-dimethylthiazol-2-yl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2532588.png)